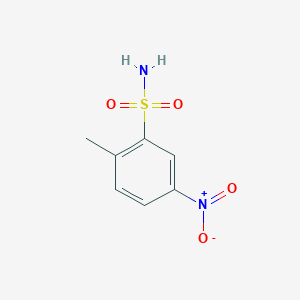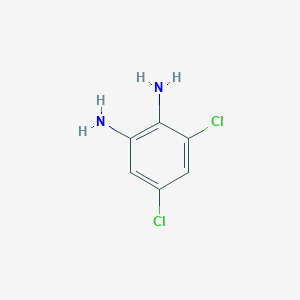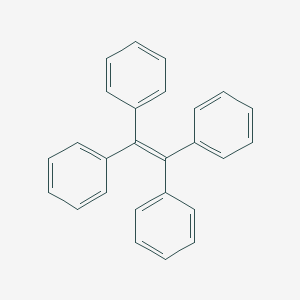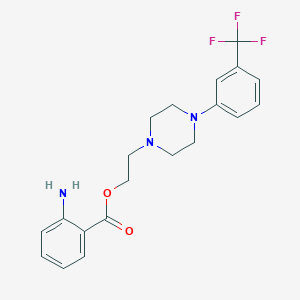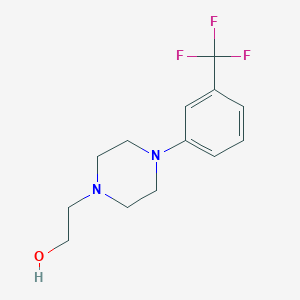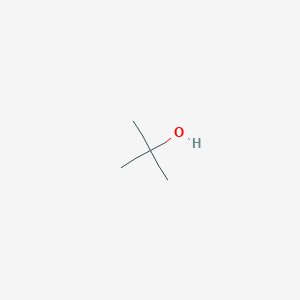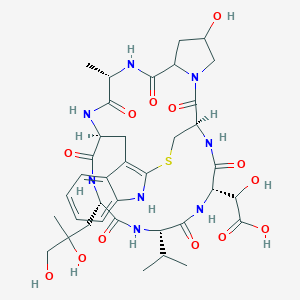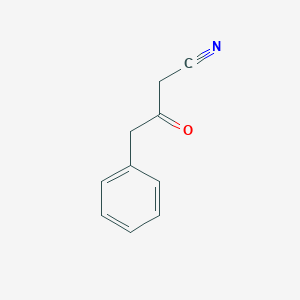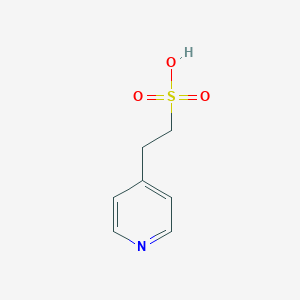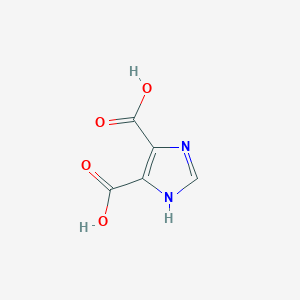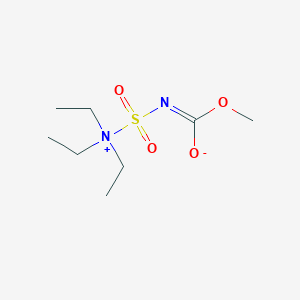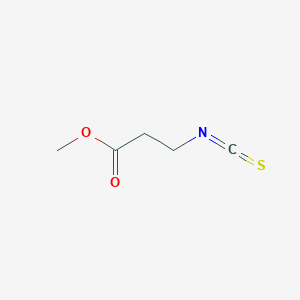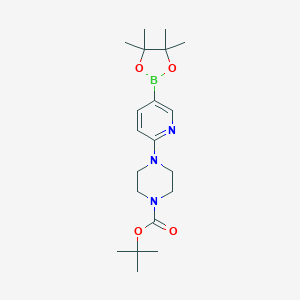
2,2'-Binorbornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Binorbornane, also known as norcamphor, is a bicyclic organic compound that belongs to the family of norbornanes. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2,2'-Binorbornane is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It has also been shown to act as a ligand in catalysis by coordinating with metal ions and facilitating chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,2'-Binorbornane. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2'-Binorbornane in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It also has a unique chemical structure and properties that make it a useful tool for investigating the mechanism of chemical reactions and for synthesizing complex organic molecules. However, one limitation of using 2,2'-Binorbornane is its low solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for research on 2,2'-Binorbornane. One potential area of research is the development of new synthetic methods for producing 2,2'-Binorbornane and its derivatives. Another area of research is the investigation of the mechanism of action of 2,2'-Binorbornane and its potential applications in catalysis and asymmetric synthesis. Additionally, research could be conducted on the biological and physiological effects of 2,2'-Binorbornane and its potential use in medicine.
Synthesemethoden
The synthesis of 2,2'-Binorbornane can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the hydrogenation of 2,2'-Binorbornanequinone. The Diels-Alder reaction involves the reaction of cyclopentadiene with norbornene in the presence of a catalyst to form the desired product. The Birch reduction involves the reduction of 2,2'-Binorbornanequinone with sodium metal in liquid ammonia to produce 2,2'-Binorbornane. The hydrogenation of 2,2'-Binorbornanequinone involves the reaction of 2,2'-Binorbornanequinone with hydrogen gas in the presence of a catalyst to form 2,2'-Binorbornane.
Wissenschaftliche Forschungsanwendungen
2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of complex organic molecules. In addition, 2,2'-Binorbornane has been used as a model compound for studying the properties of bicyclic compounds and for investigating the mechanism of chemical reactions.
Eigenschaften
CAS-Nummer |
18947-78-9 |
|---|---|
Produktname |
2,2'-Binorbornane |
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI-Schlüssel |
CNPLCYMOFRVMHO-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Kanonische SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



